Benzofuran-3-carboxylic acid methyl ester

Organic Synthesis Methodology Copper Catalysis

Benzofuran-3-carboxylic acid methyl ester (CAS 4687-24-5) is a foundational building block in medicinal chemistry and organic synthesis, characterized by a rigid benzofuran core and a reactive methyl ester handle. This structure endows it with a defined set of physicochemical properties, including a calculated logP of 2.2, which positions it as a versatile intermediate for developing bioactive molecules with balanced lipophilicity.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
CAS No. 4687-24-5
Cat. No. B1281410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-3-carboxylic acid methyl ester
CAS4687-24-5
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=COC2=CC=CC=C21
InChIInChI=1S/C10H8O3/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-6H,1H3
InChIKeyJBZWEVLMFYQKKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzofuran-3-carboxylic Acid Methyl Ester: A Core Scaffold for Medicinal Chemistry and Organic Synthesis


Benzofuran-3-carboxylic acid methyl ester (CAS 4687-24-5) is a foundational building block in medicinal chemistry and organic synthesis, characterized by a rigid benzofuran core and a reactive methyl ester handle [1]. This structure endows it with a defined set of physicochemical properties, including a calculated logP of 2.2, which positions it as a versatile intermediate for developing bioactive molecules with balanced lipophilicity [2]. Its utility as a synthetic precursor is underscored by its role in the development of methodologies for constructing more complex benzofuran derivatives, which are privileged scaffolds in drug discovery [1].

Why a Standard 'Benzofuran Ester' Cannot Replace Benzofuran-3-carboxylic Acid Methyl Ester


The term 'benzofuran ester' encompasses a structurally diverse family of compounds, and substitution among them without evidence is scientifically unsound. Key differentiation lies in the ester's position on the core, which dictates its chemical reactivity, and the substitution pattern, which is the primary driver of biological activity [1]. For instance, moving the ester group from the 3-position to the 2-position on the benzofuran ring, or adding substituents like halogens, can fundamentally alter a molecule's ability to serve as a precursor in a synthetic route or its interaction with a biological target [2]. The following evidence demonstrates the specific, quantifiable characteristics that make the 3-carboxylic acid methyl ester derivative a distinct and non-interchangeable entity.

Quantitative Differentiation: Head-to-Head Evidence for Benzofuran-3-carboxylic Acid Methyl Ester


Synthetic Accessibility: A Two-Step, High-Yield Protocol for the 3-Carboxylate Scaffold

The compound can be synthesized using a practical two-step copper-catalyzed procedure, which is specifically optimized for 2-unsubstituted benzo[b]furan-3-carboxylic acid methyl esters [1]. This method provides these target compounds in 'good to excellent yields,' offering a distinct advantage in synthetic planning compared to the more complex, multi-step sequences often required for analogs with different substitution patterns or core ring systems [1].

Organic Synthesis Methodology Copper Catalysis

Physicochemical Property Benchmark: A Defined logP for Lipophilicity-Driven Design

Benzofuran-3-carboxylic acid methyl ester possesses a calculated partition coefficient (XLogP3-AA) of 2.2 [1]. This specific, quantifiable property provides a baseline for understanding its behavior in biological systems and its suitability as a starting point for further optimization. Analogs with additional substituents (e.g., halogens, hydroxyl, methoxy groups) or different core structures will have significantly different logP values, directly impacting their pharmacokinetic profiles and making direct substitution invalid [2].

Drug Design Physicochemical Properties ADME

Role in Lead Optimization: A Comparator for Anti-Tubercular Conformational Restriction

In the context of targeting the Mycobacterium tuberculosis enzyme Pks13, 'open-form' ethyl benzofuran-3-carboxylates served as a direct comparator for a conformationally restricted coumestan series [1]. The study demonstrated that the coumestan analogs exhibited superior anti-TB activity (MIC of 0.0313 to 0.0625 μg/mL for the most potent derivative), a finding that was specifically attributed to enhanced π-π stacking interactions made possible by the tetracyclic ring system, which the 'open-form' benzofuran-3-carboxylates cannot achieve [1]. This highlights the utility of the benzofuran-3-carboxylate scaffold as a control for assessing the biological impact of conformational restriction.

Medicinal Chemistry Antitubercular Agents Structure-Activity Relationship

Unsubstituted Core Reactivity: A Versatile Precursor for Diverse Derivatization

The unsubstituted benzofuran-3-carboxylic acid methyl ester core is a versatile precursor, amenable to late-stage functionalization. This contrasts with pre-functionalized analogs, which have a narrower scope of utility. The core structure's compatibility is exemplified by its synthesis via a palladium-catalyzed methoxycarbonylation of arylboronic acids, a method that tolerates a variety of sensitive substituents (-Cl, -Br, free -NH2) . This broad tolerance is a feature of the unsubstituted core's synthetic route, not necessarily of pre-functionalized derivatives, which may be incompatible with such reaction conditions. The compound's ester moiety can also be selectively modified, enabling hydrolysis to the corresponding acid or transamidation to an amide, key transformations in prodrug and analog design .

Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

Targeted Applications for Benzofuran-3-carboxylic Acid Methyl Ester Based on Quantitative Evidence


Medicinal Chemistry: Hit-to-Lead Optimization for Anti-Tubercular Agents

Researchers developing novel Pks13 inhibitors for tuberculosis should use benzofuran-3-carboxylic acid methyl ester derivatives as 'open-form' controls. This allows for a direct assessment of the biological benefit of conformational restriction in novel tetracyclic or coumestan-based leads, as established in a comparative study of anti-TB activity [1].

Organic Synthesis: Cost-Effective Synthesis of Benzofuran Libraries

For the parallel synthesis of diverse benzofuran libraries, this compound is the ideal core scaffold. Its accessibility via a straightforward, high-yielding two-step copper-catalyzed protocol ensures cost-effective and rapid procurement for SAR studies, a significant advantage over more complexly substituted analogs that require lengthier syntheses [2].

Drug Design: A Standard for Physicochemical and ADME Property Benchmarking

This compound serves as a foundational baseline in ADME studies for benzofuran-containing series. Its well-defined lipophilicity (logP = 2.2) [3] provides a clear reference point for medicinal chemists. When a new substituent is introduced (e.g., a hydroxyl, halogen, or larger aromatic group), the change in logP can be directly measured against the 2.2 baseline of the unsubstituted methyl ester, enabling quantitative structure-property relationship (QSPR) analysis and guiding rational drug design.

Chemical Biology: Preparation of Activity-Based Probes and Prodrugs

This compound is an ideal precursor for creating activity-based probes or prodrugs. Its methyl ester functionality provides a tractable handle for selective hydrolysis to the free acid or conversion to an amide. This allows for the modular attachment of fluorophores, affinity tags, or pro-moieties to the benzofuran core, facilitating target identification or improving in vivo drug properties .

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